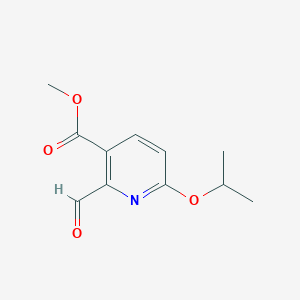

Methyl 2-formyl-6-isopropoxynicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-formyl-6-isopropoxynicotinate is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a derivative of nicotinic acid and features a formyl group at the 2-position and an isopropoxy group at the 6-position of the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-isopropoxynicotinate typically involves the formylation of 6-isopropoxynicotinic acid methyl ester. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired formylated product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-isopropoxynicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Methyl 2-carboxy-6-isopropoxynicotinate.

Reduction: Methyl 2-hydroxymethyl-6-isopropoxynicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-isopropoxynicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-isopropoxynicotinate is not well-documented. as a derivative of nicotinic acid, it may interact with nicotinic acid receptors and influence metabolic pathways related to lipid metabolism and inflammation. Further research is needed to elucidate its specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: Lacks the formyl and isopropoxy groups, making it less complex and potentially less active in certain reactions.

Ethyl 2-formyl-6-isopropoxynicotinate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and solubility.

Methyl 2-formyl-6-methoxynicotinate: Contains a methoxy group instead of an isopropoxy group, which can influence its steric and electronic properties.

Uniqueness

Methyl 2-formyl-6-isopropoxynicotinate is unique due to its specific substitution pattern on the nicotinic acid core. The presence of both formyl and isopropoxy groups provides distinct reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-formyl-6-isopropoxynicotinate is a derivative of nicotinic acid that has garnered interest for its potential biological activities. This compound's structure, featuring a formyl group and an isopropoxy substituent, suggests various pharmacological properties, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is C8H9NO3 with a molecular weight of 167.16 g/mol. The compound exhibits a unique arrangement conducive to biological interactions, characterized by the presence of both electron-donating and electron-withdrawing groups.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that compounds similar to this compound possess antimicrobial properties against various pathogens. For instance, related nicotinic derivatives have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anti-inflammatory Effects : Some derivatives of nicotinic acid are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease .

- Neuroprotective Properties : Nicotinic compounds have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter release and protection against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nicotinic derivatives, including this compound, against Escherichia coli and Aspergillus niger. Results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics .

- Inflammation Modulation : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential application in managing inflammatory diseases .

- Neuroprotection in Cell Models : Research involving neuronal cell lines treated with oxidative stress revealed that this compound significantly decreased cell death and improved cell viability compared to untreated controls. This effect was attributed to the compound's ability to enhance antioxidant defenses .

Table 1: Biological Activities of this compound

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 2-formyl-6-propan-2-yloxypyridine-3-carboxylate |

InChI |

InChI=1S/C11H13NO4/c1-7(2)16-10-5-4-8(11(14)15-3)9(6-13)12-10/h4-7H,1-3H3 |

InChI Key |

GDZCBPGXTAPZMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=NC(=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.